Imidazo[1,2-d][1,2,4]triazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-d][1,2,4]triazocine is a heterocyclic compound that features a fused ring system containing both imidazole and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-d][1,2,4]triazocine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-1,3,5-triazines with ketones in the presence of iodine as a catalyst. This reaction proceeds through an annulation process, forming the desired this compound ring system .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-d][1,2,4]triazocine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of this compound react with nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced this compound derivatives.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Imidazo[1,2-d][1,2,4]triazocine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential as an antifungal and antibacterial agent.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of Imidazo[1,2-d][1,2,4]triazocine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Imidazo[1,2-d][1,2,4]triazocine can be compared with other similar compounds such as:
- Imidazo[1,2-a][1,3,5]triazine
- Benzo[4,5]imidazo[1,2-d][1,2,4]triazine
- Imidazo[2,1-b][1,3]thiazine
Uniqueness: this compound is unique due to its specific ring fusion and the presence of both imidazole and triazine rings, which confer distinct electronic and steric properties. This makes it particularly versatile for various applications in different fields .
Properties
Molecular Formula |
C7H6N4 |
---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
(5Z,7Z,9Z)-imidazo[1,2-d][1,2,4]triazocine |
InChI |
InChI=1S/C7H6N4/c1-2-7-8-4-5-11(7)6-10-9-3-1/h1-6H/b2-1-,9-3-,10-6- |
InChI Key |
CZDFAZGHCQTCBO-OTWLTLNGSA-N |
Isomeric SMILES |
C\1=C\C2=NC=CN2/C=N\N=C1 |
Canonical SMILES |
C1=CC2=NC=CN2C=NN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.